

# Optimizing Relebactam concentration for in vitro studies of carbapenem-resistant strains

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Optimizing Relebactam Concentration for In Vitro Studies

Welcome to the technical support center for optimizing **relebactam** concentration in your in vitro studies of carbapenem-resistant strains. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of **relebactam** to use in in vitro susceptibility testing?

The most common and recommended concentration of **relebactam** for in vitro susceptibility testing, such as in broth microdilution and agar dilution methods, is a fixed concentration of 4  $\mu$ g/mL.[1][2] This concentration is used in combination with varying concentrations of imipenem to determine the Minimum Inhibitory Concentration (MIC) of the combination.

This fixed concentration approach is recommended by the Clinical and Laboratory Standards Institute (CLSI) for testing imipenem/**relebactam**.[1] Using a fixed concentration of the inhibitor allows for a standardized comparison of the carbapenem's activity across different isolates.

Q2: Should I use a fixed concentration of **relebactam** or a fixed ratio of imipenem to **relebactam**?



While a fixed concentration of 4  $\mu$ g/mL for **relebactam** is standard for susceptibility testing, some research studies explore fixed ratios of imipenem to **relebactam**.[3][4] The choice depends on the experimental goal:

- Fixed Concentration (e.g., 4 μg/mL **Relebactam**): This is the standard method for determining and comparing MIC values. It directly assesses the ability of a consistent amount of **relebactam** to restore imipenem's activity.
- Fixed Ratio (e.g., 2:1 or 1:1 Imipenem to **Relebactam**): This approach can be relevant for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for mimicking the ratios of the drugs observed in vivo.[5][6] For instance, some studies have used a PK-based ratio of 1.5:1 (imipenem to **relebactam**) to better reflect therapeutic exposures.[5]

For routine susceptibility testing and comparative studies, the fixed concentration method is preferred for its standardization. For specific research questions related to in vivo efficacy, a fixed ratio approach may be more informative.

Q3: How does the addition of **relebactam** affect the MIC of imipenem against carbapenem-resistant strains?

**Relebactam** is a β-lactamase inhibitor that can significantly restore the in vitro activity of imipenem against many carbapenem-resistant Gram-negative bacteria.[7][8] Specifically, **relebactam** is effective against Class A (like KPC) and Class C (like AmpC) β-lactamases.[8][9] However, it is not active against metallo-β-lactamases (MBLs) like NDM, VIM, or IMP, or against OXA-48-like carbapenemases.[9][10]

The addition of **relebactam** typically leads to a substantial decrease in the imipenem MIC for susceptible strains. For example, studies have shown that **relebactam** can restore imipenem susceptibility in a large percentage of imipenem-non-susceptible P. aeruginosa and Enterobacterales isolates.[7]

### **Troubleshooting Guide**

Problem 1: I am observing high imipenem/**relebactam** MICs for strains that should be susceptible (e.g., KPC-producers).

#### Troubleshooting & Optimization





- Possible Cause 1: Inoculum Effect. A high bacterial inoculum can lead to elevated MIC values, a phenomenon known as the inoculum effect.[1][11] This can be particularly pronounced with β-lactam/β-lactamase inhibitor combinations.
  - Solution: Ensure your inoculum is standardized according to CLSI guidelines (typically 5 x 10^5 CFU/mL for broth microdilution).[12] Verify your inoculum preparation and quantification methods.
- Possible Cause 2: Presence of Resistance Mechanisms Not Inhibited by **Relebactam**. The strain may possess resistance mechanisms that are not inhibited by **relebactam**, such as MBLs (e.g., NDM, VIM) or OXA-48-like carbapenemases.[9][10]
  - Solution: Perform molecular characterization of the isolate to identify the specific carbapenemase genes present.
- Possible Cause 3: Instability of Imipenem. Imipenem can be unstable in solution, which could lead to a lower effective concentration and consequently higher apparent MICs.[9]
  - Solution: Prepare fresh imipenem solutions for each experiment. Follow manufacturer's instructions for storage and handling of the antibiotic powder and solutions.

Problem 2: My checkerboard assay results are difficult to interpret or do not show clear synergy.

- Possible Cause: Inappropriate Concentration Ranges. The selected concentration ranges for imipenem and/or relebactam may not be adequate to capture the synergistic interaction.
  - Solution: Perform preliminary MIC testing for imipenem alone and imipenem with a fixed concentration of **relebactam** (4 μg/mL) to guide the selection of concentration ranges for the checkerboard assay. The ranges should bracket the expected MICs.
- Possible Cause: Subjective Interpretation of Growth. Visual determination of "no growth" in microtiter plate wells can be subjective.
  - Solution: Use a spectrophotometer to measure optical density (OD) for a more quantitative assessment of growth. Consider using a growth indicator dye. For a definitive measure,



perform colony forming unit (CFU) counts from the wells to determine the bactericidal or bacteriostatic effect.[13]

#### **Data Presentation**

Table 1: Imipenem MICs With and Without a Fixed Concentration of **Relebactam** (4  $\mu$ g/mL) for Resistant Phenotypes

| Organism          | Resistance<br>Mechanism     | Imipenem MIC<br>Range (μg/mL) | Imipenem/Rele<br>bactam (4<br>µg/mL) MIC<br>Range (µg/mL) | Reference |
|-------------------|-----------------------------|-------------------------------|-----------------------------------------------------------|-----------|
| P. aeruginosa     | Imipenem-<br>Nonsusceptible | 16 - >32                      | 1 - 8                                                     | [2][7]    |
| K. pneumoniae     | KPC-producing               | 16 - 256                      | 0.5 - 8                                                   | [9][14]   |
| Enterobacter spp. | Imipenem-<br>Nonsusceptible | >16                           | ≤1 - 2                                                    | [2]       |
| P. aeruginosa     | VIM-producing               | >64                           | >64                                                       | [9]       |

Table 2: Fractional Inhibitory Concentration (FIC) Index Interpretation for Checkerboard Assays

| FIC Index       | Interpretation           |
|-----------------|--------------------------|
| ≤ 0.5           | Synergy                  |
| > 0.5 to 4      | Additive or Indifference |
| > 4             | Antagonism               |
| Source:[12][15] |                          |

# **Experimental Protocols Checkerboard Broth Microdilution Assay**

This assay is used to assess the synergy between two antimicrobial agents.



- Preparation of Antibiotics: Prepare stock solutions of imipenem and relebactam. Create serial twofold dilutions of each antibiotic in Mueller-Hinton Broth (MHB).
- Plate Setup: In a 96-well microtiter plate, dispense 50 μL of MHB into each well. Along the x-axis, add decreasing concentrations of imipenem. Along the y-axis, add decreasing concentrations of relebactam. This creates a matrix of different imipenem/relebactam concentration combinations.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well.
- Inoculation: Add 100 μL of the standardized bacterial inoculum to each well.
- Incubation: Incubate the plate at 35-37°C for 16-20 hours.
- Data Analysis: Determine the MIC of each antibiotic alone and in combination. The MIC is
  the lowest concentration that inhibits visible growth. Calculate the Fractional Inhibitory
  Concentration (FIC) index using the following formula: FIC Index = (MIC of Drug A in
  combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
  [12][15]

#### Time-Kill Assay

This assay evaluates the rate and extent of bacterial killing by an antimicrobial agent or combination over time.[16]

- Preparation: Prepare flasks containing MHB with the desired concentrations of imipenem,
   relebactam, or the combination. Common concentrations to test are based on the MIC (e.g., 1x, 2x, 4x MIC).
- Inoculum: Prepare a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
- Incubation and Sampling: Inoculate the flasks and incubate at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.



- Quantification: Perform serial dilutions of the collected samples and plate onto appropriate agar plates to determine the CFU/mL.
- Data Analysis: Plot the log10 CFU/mL versus time for each antimicrobial concentration.
   Synergy is often defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[17]

### **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Workflow for performing a checkerboard synergy assay.





Click to download full resolution via product page

Caption: Decision tree for troubleshooting unexpectedly high MIC values.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. In Vitro Activity of Imipenem-Relebactam against Gram-Negative ESKAPE Pathogens Isolated by Clinical Laboratories in the United States in 2015 (Results from the SMART Global Surveillance Program) PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of fixed concentration and fixed ratio options for testing susceptibility of gramnegative bacilli to piperacillin and piperacillin/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro efficacy of relebactam versus avibactam against Mycobacterium abscessus complex - PMC [pmc.ncbi.nlm.nih.gov]

#### Troubleshooting & Optimization





- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antibacterial Activity of Imipenem/Relebactam against Clinical Isolates in Japan -PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of imipenem/relebactam against Gram-negative clinical isolates in two Spanish tertiary hospitals PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. emerypharma.com [emerypharma.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. In Vitro Activity of Imipenem-Relebactam Alone or in Combination with Amikacin or Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Optimizing Relebactam concentration for in vitro studies
  of carbapenem-resistant strains]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b560040#optimizing-relebactam-concentration-for-invitro-studies-of-carbapenem-resistant-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com